molecular formula C11H6F17I B1338451 3-(Perfluorooctyl)propyl iodide CAS No. 200112-75-0

3-(Perfluorooctyl)propyl iodide

Cat. No.: B1338451
CAS No.: 200112-75-0
M. Wt: 588.04 g/mol
InChI Key: AXUBYTAXJHIPJO-UHFFFAOYSA-N
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Description

3-(Perfluorooctyl)propyl iodide, also known as 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-11-iodoundecane, is a perfluoroalkyl iodide compound. It is characterized by the presence of a perfluorooctyl group attached to a propyl chain, which is further bonded to an iodine atom. This compound is known for its high thermal and chemical stability due to the strong carbon-fluorine bonds. It is used as a building block in the synthesis of various fluorinated compounds and has applications in different fields such as chemistry, biology, and industry .

Biochemical Analysis

Biochemical Properties

3-(Perfluorooctyl)propyl iodide plays a significant role in biochemical reactions, particularly in the synthesis of fluoroalkylalkylthiols and oligosaccharides . It interacts with various enzymes and proteins, including thioglycoside donors, through activation mechanisms. The compound’s perfluoroalkyl chain enhances its binding affinity to hydrophobic sites on biomolecules, facilitating specific biochemical interactions .

Cellular Effects

The effects of this compound on cellular processes are profound. In human adrenocortical carcinoma cells (H295R), it has been shown to stimulate steroidogenesis via the cyclic adenosine monophosphate (cAMP) signaling pathway . This stimulation leads to increased production of aldosterone, cortisol, and 17β-estradiol, while decreasing testosterone levels . The compound also upregulates the expression of genes involved in steroid hormone synthesis, indicating its significant impact on gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with adenylate cyclase, leading to increased cAMP levels . This activation of the cAMP signaling pathway results in the upregulation of steroidogenic genes and subsequent hormone production . The compound’s unique structure, particularly the terminal -CF2I group, is critical for its interaction with adenylate cyclase and the subsequent biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, with a melting point of 32-36°C . Long-term exposure studies have shown that it can lead to sustained upregulation of steroidogenic genes and prolonged hormone production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it stimulates steroidogenesis without significant adverse effects . At higher doses, it may lead to toxic effects, including disruption of normal hormonal balance and potential endocrine system disturbances . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in metabolic pathways related to steroid hormone synthesis . It interacts with enzymes such as adenylate cyclase, which catalyzes the conversion of ATP to cAMP, a crucial step in the cAMP signaling pathway . This interaction leads to the upregulation of steroidogenic genes and increased hormone production . The compound’s impact on metabolic flux and metabolite levels is significant, particularly in the context of steroidogenesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its perfluoroalkyl chain facilitates its accumulation in hydrophobic regions, enhancing its localization to specific cellular compartments . This targeted distribution is crucial for its biochemical effects and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is influenced by its hydrophobic nature and specific targeting signals . It predominantly localizes to hydrophobic regions within cells, such as lipid membranes and intracellular organelles . This localization is essential for its activity and function, as it allows the compound to interact with key biomolecules involved in steroidogenesis and other biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Perfluorooctyl)propyl iodide typically involves the reaction of perfluorooctyl iodide with a propyl halide under specific conditions. One common method is the nucleophilic substitution reaction where perfluorooctyl iodide reacts with 1-bromopropane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using techniques such as distillation or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-(Perfluorooctyl)propyl iodide undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the primary reaction type for this compound, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with thiols can produce fluoroalkylalkylthiols, while oxidation can yield corresponding alcohols or carboxylic acids .

Comparison with Similar Compounds

Similar Compounds

    Perfluorooctyl bromide: Similar in structure but with a bromine atom instead of iodine.

    Perfluorooctyl chloride: Another similar compound with a chlorine atom.

Uniqueness

3-(Perfluorooctyl)propyl iodide is unique due to its high reactivity in nucleophilic substitution reactions, which is attributed to the presence of the iodine atom. This makes it more versatile compared to its bromide and chloride counterparts, allowing for a wider range of chemical transformations .

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodoundecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F17I/c12-4(13,2-1-3-29)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUBYTAXJHIPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F17I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40457135
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200112-75-0
Record name 3-(Perfluorooctyl)propyl iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40457135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-;Undecane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-11-iodo-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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